4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine is a compound that features a naphthalene sulfonyl group attached to an amino acid, phenylalanine. This compound is known for its fluorescent properties, making it useful in various biochemical applications, particularly in the labeling of amino acids and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with L-phenylalanine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid and amine.
Wissenschaftliche Forschungsanwendungen
4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine is widely used in scientific research due to its fluorescent properties:
Chemistry: Used as a fluorescent probe for detecting and quantifying amino acids and peptides.
Biology: Employed in protein sequencing and studying protein folding and dynamics.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent dyes and sensors
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. The naphthalene sulfonyl group absorbs light and emits fluorescence, which can be detected and measured. This property is exploited in various assays and imaging techniques to track and quantify biological molecules. The molecular targets include amino acids, peptides, and proteins, and the pathways involved are related to fluorescence resonance energy transfer (FRET) and other fluorescence-based mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, used for similar applications in labeling amino acids and proteins.
Dansyl Amide: Another derivative with similar fluorescent properties.
Fluorescein: A different class of fluorescent dye with distinct spectral properties
Uniqueness
4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine is unique due to its specific combination of a naphthalene sulfonyl group with an amino acid, providing both fluorescent properties and biological relevance. This makes it particularly useful in biochemical and medical research .
Eigenschaften
CAS-Nummer |
236429-75-7 |
---|---|
Molekularformel |
C21H23N3O4S |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C21H23N3O4S/c1-24(2)19-7-3-6-17-16(19)5-4-8-20(17)29(27,28)23-15-11-9-14(10-12-15)13-18(22)21(25)26/h3-12,18,23H,13,22H2,1-2H3,(H,25,26)/t18-/m0/s1 |
InChI-Schlüssel |
QFFIEMDMBZPPBR-SFHVURJKSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.